Mycophenolic acid lactone
Descripción general
Descripción
Mycophenolic acid lactone is an immunosuppressant . It is derived from Penicillium stoloniferum and has shown antibacterial, antifungal, and antiviral properties . It is used in immunosuppressive regimens as part of a triple therapy that includes a calcineurin inhibitor (ciclosporin or tacrolimus) and prednisolone .
Synthesis Analysis
Mycophenolic acid inhibits inosine monophosphate dehydrogenase, thereby blocking guanine biosynthesis, which in turn blocks lymphocyte proliferation . It is used as an immunosuppressant for organ transplantation surgery . A synthetic derivative mycophenolate mofetil was approved in 1995 for use during kidney transplantation .Molecular Structure Analysis
The molecular formula of this compound is C17H20O6 . The average mass is 320.337 Da and the monoisotopic mass is 320.125977 Da .Chemical Reactions Analysis
Mycophenolic acid depletes guanosine nucleotides preferentially in T and B lymphocytes and inhibits their proliferation, thereby suppressing cell-mediated immune responses and antibody formation . Analysis of the mycophenolic acid biosynthetic cluster revealed an extra copy of the inosine-5′-monophosphate dehydrogenase gene embedded in the cluster .Physical and Chemical Properties Analysis
Mycophenolic acid is a BCS class 2 drug used as a potential immune-suppressing agent . It has potential uses but has solubility issues; converting to salt form can increase solubility and help in formulation development .Aplicaciones Científicas De Investigación
Metabolic Profiling and Analog Development
Mycophenolic acid (MPA) is known for its immunosuppressive qualities and has been extensively studied for its metabolism into an inactive form. Researchers like Chen et al. (2008) have focused on modifying the metabolic profile of MPA by designing hybrid analogs. These analogs are synthesized by substituting parts of MPA with elements from new generations of inosine monophosphate dehydrogenase (IMPDH) inhibitors, which are crucial for developing more effective therapeutic agents (Chen et al., 2008).
Structural Modification for Enhanced Potency
Structural modification studies, such as those by Nelson et al. (1996), have explored the importance of MPA's phthalide ring structure. They found that altering the lactone ring affects the potency of MPA, suggesting that specific structural components are essential for its therapeutic efficacy. This work is pivotal in guiding the development of more potent MPA derivatives (Nelson et al., 1996).
Microbial Modification Research
MPA's interaction with microorganisms has been a topic of interest, as shown in the study by Jones et al. (1970). They observed various transformations of MPA when incubated with select micro-organisms, leading to different metabolic products. Understanding these microbial modifications is crucial for the biotechnological application of MPA (Jones et al., 1970).
Biochemical Role in Pathways
Research by Hansen et al. (2012) delves into the role of MPA in biochemical pathways, particularly in its biosynthesis involving polyketide synthases and fusion enzymes. Such studies provide insights into the natural synthesis of MPA and its derivatives, which is essential for biotechnological applications and synthesis optimization (Hansen et al., 2012).
Dual Inhibitors for Cancer Treatment
The potential of MPA in cancer treatment is highlighted by Chen et al. (2007), who investigated its role as a dual inhibitor of IMPDH and histone deacetylases. Such dual-inhibition properties open avenues for developing MPA-based therapies for cancer, showcasing its versatility beyond immunosuppression (Chen et al., 2007).
Implications in HIV Treatment
Exploring its antiviral properties, studies like those by Chapuis et al. (2000) show MPA's efficacy in inhibiting HIV replication. This research points towards the potential use of MPA in HIV treatment, expanding its therapeutic scope beyond its traditional applications (Chapuis et al., 2000).
Mecanismo De Acción
Target of Action
Mycophenolic acid lactone, also known as Mycophenolic acid (MPA), is a potent immunosuppressant agent that primarily targets the enzyme inosine monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the de novo synthesis of guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes .
Mode of Action
MPA acts as a selective, noncompetitive, and reversible inhibitor of IMPDH . It blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . By inhibiting IMPDH, MPA interferes with the de novo pathway of guanosine nucleotide synthesis, leading to a decrease in lymphocyte proliferation .
Biochemical Pathways
The primary biochemical pathway affected by MPA is the de novo purine biosynthesis pathway . MPA’s inhibition of IMPDH leads to a reduction in the synthesis of guanosine nucleotides, thereby suppressing the proliferation of T and B lymphocytes . This results in a decrease in cell-mediated immune responses and antibody formation .
Pharmacokinetics
MPA exhibits complex pharmacokinetics with substantial between-subject variability . The oral bioavailability of MPA after administration ranges from 80.7% to 94% . The mean elimination half-life of the drug is 9 to 17 hours . In blood, MPA is up to 97% albumin-bound . MPA undergoes rapid presystemic bioactivation to mycophenolic acid by carboxylesterases (CES), mainly CES-1 and CES-2 .
Result of Action
The primary result of MPA’s action is the suppression of the immune system . By inhibiting the proliferation of T and B lymphocytes, MPA prevents organ transplant rejections and is used in the treatment of various autoimmune diseases .
Action Environment
The action, efficacy, and stability of MPA can be influenced by various environmental factors. For instance, patient renal function, serum albumin levels, sex, ethnicity, food intake, and concurrent administration of interacting drugs such as antacids, metal-containing medications, and proton pump inhibitors can significantly influence the pharmacokinetics of MPA . Furthermore, polymorphisms in genes encoding uridine diphosphate glucuronosyltransferase can also affect the action of MPA .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Mycophenolic acid lactone interacts with the enzyme inosine monophosphate dehydrogenase (IMPDH), blocking the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . By inhibiting IMPDH, this compound interferes with the de novo pathway of guanosine nucleotide synthesis .
Cellular Effects
This compound has potent cytostatic effects on T- and B-lymphocytes . It also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells .
Molecular Mechanism
This compound is a selective noncompetitive and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), that blocks the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . By inhibiting IMPDH, this compound interferes with the de novo pathway of guanosine nucleotide synthesis .
Temporal Effects in Laboratory Settings
The mean elimination half-life of this compound ranges between 8 and 16 hours, while the mean elimination half-life of its major metabolite, mycophenolic acid glucuronide, ranges between 13 and 17 hours .
Propiedades
IUPAC Name |
7-hydroxy-5-methoxy-4-methyl-6-[2-(2-methyl-5-oxooxolan-2-yl)ethyl]-3H-2-benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O6/c1-9-11-8-22-16(20)13(11)14(19)10(15(9)21-3)4-6-17(2)7-5-12(18)23-17/h19H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWIDHOJWGSPTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CCC3(CCC(=O)O3)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26675-76-3 | |
Record name | Mycophenolic acid lactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026675763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (RS)-7-hydroxy-5-methoxy-4-methyl-6-[2-(5-methyl-2-oxo-tetrahydrofuran-5-yl)-ethyl]-3H-isobenzofuranyl-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYCOPHENOLIC ACID LACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G65AZF394V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.